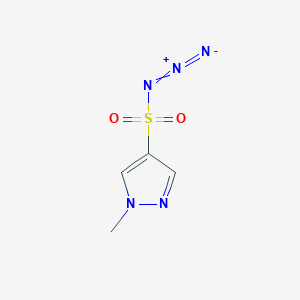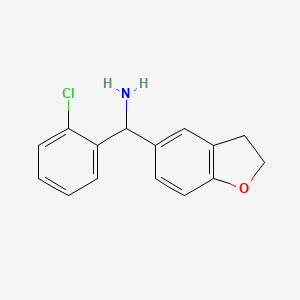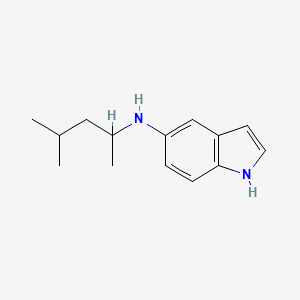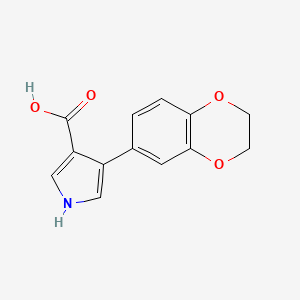
1-Methyl-1H-pyrazol-4-sulfonyl-azid
Übersicht
Beschreibung
1-Methyl-1H-pyrazole-4-sulfonyl azide is an organic compound with the molecular formula C4H5N5O2S. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl azide group at the 4-position.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrazole-4-sulfonyl azide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent in chemical biology, enabling the labeling and modification of biomolecules in living systems.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of pyrazole derivatives involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this class of compounds . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .
Wirkmechanismus
Target of Action
The primary target of 1-methyl-1H-pyrazole-4-sulfonyl azide is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production within cells.
Mode of Action
1-Methyl-1H-pyrazole-4-sulfonyl azide interacts with its target, SDH, by inhibiting its enzymatic activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in cellular energy production.
Biochemical Pathways
The inhibition of SDH by 1-methyl-1H-pyrazole-4-sulfonyl azide affects two major biochemical pathways: the citric acid cycle and the electron transport chain. Both of these pathways are involved in the production of ATP, the main energy currency of the cell. Disruption of these pathways can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
It is predicted to have a boiling point of 295.7±13.0 °C and a density of 1.60±0.1 g/cm3 . These properties may influence its absorption and distribution within the body.
Result of Action
The inhibition of SDH by 1-methyl-1H-pyrazole-4-sulfonyl azide leads to a decrease in cellular energy production. This can result in various molecular and cellular effects, including changes in cell morphology, increased cell membrane permeability, and an increase in the number of mitochondria . These changes can affect the overall health and function of the cell.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-pyrazole-4-sulfonyl azide. For instance, the compound is sensitive to moisture , suggesting that it should be stored in a dry environment to maintain its stability. Additionally, the compound’s interaction with its target, SDH, may be influenced by the pH and temperature of the cellular environment.
Biochemische Analyse
Biochemical Properties
1-methyl-1H-pyrazole-4-sulfonyl azide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-methyl-1H-pyrazole-4-sulfonyl azide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 1-methyl-1H-pyrazole-4-sulfonyl azide can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-methyl-1H-pyrazole-4-sulfonyl azide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation. Moreover, 1-methyl-1H-pyrazole-4-sulfonyl azide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-pyrazole-4-sulfonyl azide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-methyl-1H-pyrazole-4-sulfonyl azide remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazole-4-sulfonyl azide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-methyl-1H-pyrazole-4-sulfonyl azide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-methyl-1H-pyrazole-4-sulfonyl azide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed that 1-methyl-1H-pyrazole-4-sulfonyl azide can be transported across cell membranes by ABC transporters, which play a crucial role in drug resistance and cellular detoxification .
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazole-4-sulfonyl azide is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the presence of specific targeting signals can direct 1-methyl-1H-pyrazole-4-sulfonyl azide to the nucleus, where it can interact with nuclear proteins and affect gene expression .
Vorbereitungsmethoden
The synthesis of 1-methyl-1H-pyrazole-4-sulfonyl azide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired azide compound .
Synthetic Route:
Starting Material: 1-Methyl-1H-pyrazole-4-sulfonyl chloride
Reagent: Sodium azide
Solvent: Acetonitrile or dimethylformamide
Reaction Conditions: Controlled temperature, typically around room temperature to slightly elevated temperatures
Industrial Production Methods: While specific industrial production methods for 1-methyl-1H-pyrazole-4-sulfonyl azide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azide compounds .
Analyse Chemischer Reaktionen
1-Methyl-1H-pyrazole-4-sulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, acetonitrile, room temperature
Cycloaddition: Alkynes or alkenes, copper(I) catalysts, room temperature to slightly elevated temperatures
Reduction: Lithium aluminum hydride, ether, room temperature; catalytic hydrogenation, hydrogen gas, palladium on carbon catalyst
Major Products:
Substitution: Various sulfonyl derivatives
Cycloaddition: Triazole derivatives
Reduction: Corresponding amine derivatives
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazole-4-sulfonyl azide can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-sulfonyl chloride: The precursor to the azide compound, used in similar synthetic applications.
1-Methyl-1H-pyrazole-4-sulfonamide: A related compound with a sulfonamide group instead of an azide, used in different chemical reactions.
1-Methyl-1H-pyrazole-4-sulfonyl hydrazide: Another derivative with a hydrazide group, used in the synthesis of hydrazone derivatives.
Uniqueness: 1-Methyl-1H-pyrazole-4-sulfonyl azide is unique due to its azide functionality, which imparts distinct reactivity, particularly in cycloaddition reactions and bioorthogonal chemistry applications .
Eigenschaften
IUPAC Name |
N-diazo-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2S/c1-9-3-4(2-6-9)12(10,11)8-7-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBTXRAFVECKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)

![4-[(Oxiran-2-yl)methyl]thiomorpholine](/img/structure/B1420267.png)


![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)
![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)


![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)

